molecular formula C16H15N3O2 B12735690 2-(5-(4-(Dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)phenol CAS No. 111997-60-5

2-(5-(4-(Dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)phenol

Cat. No.: B12735690
CAS No.: 111997-60-5
M. Wt: 281.31 g/mol
InChI Key: IEAVALFYMJGXMA-UHFFFAOYSA-N
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Description

2-(5-(4-(Dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)phenol is a compound that belongs to the class of phenols and oxadiazoles This compound is known for its unique structural features, which include a dimethylamino group attached to a phenyl ring, an oxadiazole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-(Dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)phenol typically involves the formation of the oxadiazole ring followed by the introduction of the dimethylamino and phenol groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The dimethylamino group can be introduced through nucleophilic substitution reactions, while the phenol group can be added via hydroxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable and green synthesis methods. For example, the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide and H2O2/HBr as reagents under mild conditions can be employed to introduce the phenol group . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-(Dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-(5-(4-(Dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)phenol has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes .

Mechanism of Action

The mechanism of action of 2-(5-(4-(Dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)phenol involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(4-(Dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)phenol is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse applications.

Properties

CAS No.

111997-60-5

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

2-[5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]phenol

InChI

InChI=1S/C16H15N3O2/c1-19(2)12-9-7-11(8-10-12)15-17-18-16(21-15)13-5-3-4-6-14(13)20/h3-10,20H,1-2H3

InChI Key

IEAVALFYMJGXMA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3O

Origin of Product

United States

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